molecular formula C11H13N3OS2 B13981937 [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

Cat. No.: B13981937
M. Wt: 267.4 g/mol
InChI Key: GNIYOYVSDWPFLV-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a thiazolidinone ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)pyridine with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
  • [4-(Dimethylamino)pyridin-3-yl]-(2-oxo-1,3-thiazolidin-3-yl)methanone
  • [4-(Dimethylamino)pyridin-3-yl]-(2-imino-1,3-thiazolidin-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dimethylamino group and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

[4-(dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C11H13N3OS2/c1-13(2)9-3-4-12-7-8(9)10(15)14-5-6-17-11(14)16/h3-4,7H,5-6H2,1-2H3

InChI Key

GNIYOYVSDWPFLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(=O)N2CCSC2=S

Origin of Product

United States

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